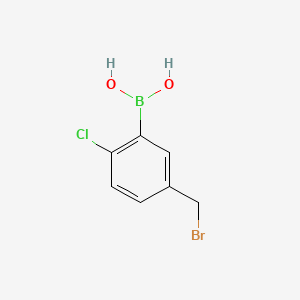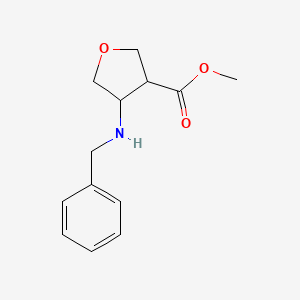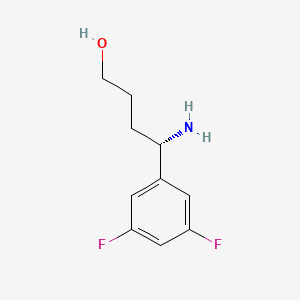![molecular formula C21H26ClNO4 B14021176 [Bis(phenylmethyl)amino]propanedioic acid, hydrochloride CAS No. 56599-02-1](/img/structure/B14021176.png)
[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(dibenzylamino)propanedioate is an organic compound with the molecular formula C21H25NO4. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a dibenzylamino group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(dibenzylamino)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with dibenzylamine to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-(dibenzylamino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of large reactors, precise temperature control, and efficient mixing to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(dibenzylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(dibenzylamino)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(dibenzylamino)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dibenzylamino group participates in the formation of new chemical bonds. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-(dibenzylamino)propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-(benzylamino)propanedioate. While diethyl malonate is a simpler molecule with two ester groups, diethyl 2-(dibenzylamino)propanedioate has an additional dibenzylamino group, which imparts unique reactivity and applications. Diethyl 2-(benzylamino)propanedioate, on the other hand, has only one benzyl group, making it less sterically hindered and potentially more reactive in certain reactions .
Similar Compounds
- Diethyl malonate
- Diethyl 2-(benzylamino)propanedioate
- Diethyl 2-(phenylamino)propanedioate
Eigenschaften
CAS-Nummer |
56599-02-1 |
|---|---|
Molekularformel |
C21H26ClNO4 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
diethyl 2-(dibenzylamino)propanedioate;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-3-25-20(23)19(21(24)26-4-2)22(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H |
InChI-Schlüssel |
OLVJNNRMBVDPSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
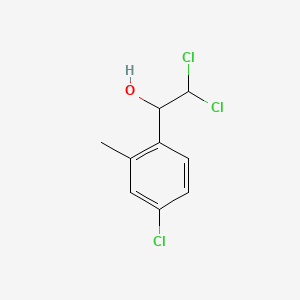
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
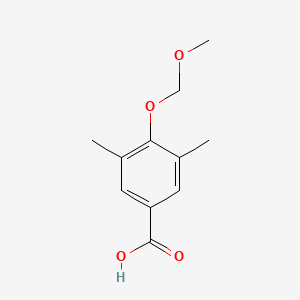
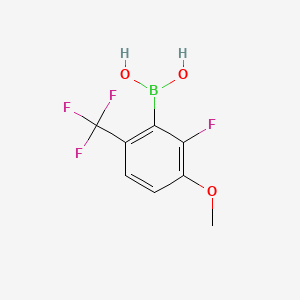
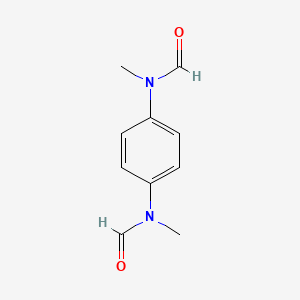
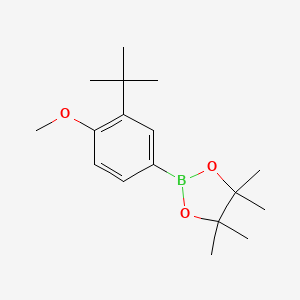
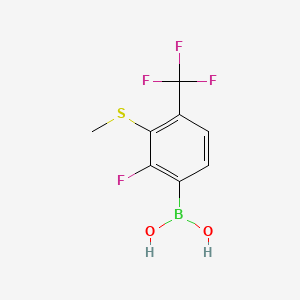
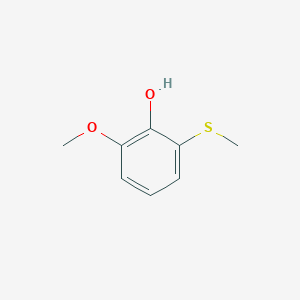
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
